3-cyclopentyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide
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Overview
Description
3-cyclopentyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via nucleophilic substitution reactions, often using pyridine derivatives and appropriate leaving groups.
Attachment of the Sulfonyl Ethyl Linkage: This step involves the reaction of the piperazine derivative with sulfonyl chlorides or sulfonyl anhydrides under basic conditions.
Cyclopentyl Group Addition: The final step includes the coupling of the cyclopentyl group to the amide nitrogen, typically using cyclopentyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Techniques such as continuous flow synthesis and automated parallel synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Substitution: Nucleophilic substitution reactions can be carried out to introduce different substituents on the piperazine or pyridinyl rings.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Pyridine derivatives with suitable leaving groups in the presence of a base like sodium hydride (NaH) in an aprotic solvent.
Major Products
The major products formed from these reactions include sulfoxides, reduced amides, and various substituted derivatives of the original compound .
Scientific Research Applications
3-cyclopentyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Drug Development: The compound serves as a lead molecule in the development of new drugs for various diseases.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
- 2-substituted chiral piperazines
- Pyridopyrimidine derivatives
Uniqueness
3-cyclopentyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide stands out due to its unique combination of a cyclopentyl group, a pyridinyl-substituted piperazine moiety, and a sulfonyl ethyl linkage. This unique structure imparts distinct biological activity and chemical reactivity, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-cyclopentyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3S/c24-19(9-8-17-5-1-2-6-17)21-11-16-27(25,26)23-14-12-22(13-15-23)18-7-3-4-10-20-18/h3-4,7,10,17H,1-2,5-6,8-9,11-16H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYXKIUOLUFDIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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